
2-(Bromomethyl)-4-(trifluoromethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Bromomethyl)-4-(trifluoromethyl)oxolane” is a chemical compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-(Bromomethyl)-4-(trifluoromethyl)oxolane” is 1S/C6H8BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h4-5H,1-3H2 .Aplicaciones Científicas De Investigación
Catalytic Applications
Superacidic trifluoromethanesulfonic acid (TFSA) is known to catalyze the alkylation of benzene with various cyclic ethers, including oxolanes. These reactions typically involve electrophilic cyclialkylative ring closure to form mainly bicyclic compounds. The reactivity of cyclic ethers, product formation, and distributions are understood by considering factors such as ring strain, acidity of reaction mixtures, and the stability of carbocationic intermediates (Molnár et al., 2003).
Synthetic Chemistry
A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into corresponding 2-oxopropyl derivatives has been reported, involving a transient dioxolane intermediate. This transformation was studied through labeling experiments (Alliot et al., 2013).
Electrochemical fluorination (ECF) of ester derivatives of oxolane-2-yl-carboxylic acid and related compounds has been investigated, leading to the formation of compounds such as perfluoro(oxolane-2-yl-carbonylfluoride). These processes sometimes yield perfluorospiroethers as a byproduct (Takashi et al., 2005).
Chemical Transformations and Derivatives
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, derived from 4-methylene-5,5-dimethyl-1,3-dioxolan-2-one, has been used as a "masked" α-Bromo-α'-Hydroxy Ketone in synthesizing various heterocyclic systems, demonstrating the chemical versatility of such compounds (Bogolyubov et al., 2004).
Material Science and Nanotechnology
Bromomethylene)- and (tri-tert-butyl-phosphine)palladium complexes were used in Suzuki-Miyaura chain growth polymerization, leading to the formation of heterodisubstituted polyfluorenes. These materials have applications in nanotechnology, especially in creating nanoparticles with adjustable molecular weights and bright fluorescence emissions, which are tunable to longer wavelengths by energy transfer to dye labels (Fischer et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTAEYBIQOBDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-(trifluoromethyl)oxolane | |
CAS RN |
2060037-59-2 |
Source


|
| Record name | 2-(bromomethyl)-4-(trifluoromethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

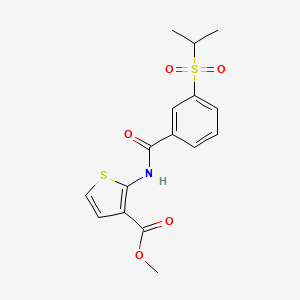
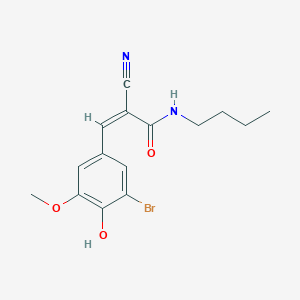
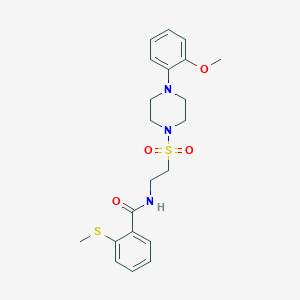
![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)
![N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide](/img/structure/B2632849.png)
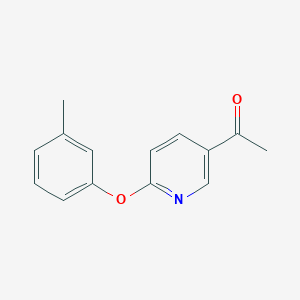
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)
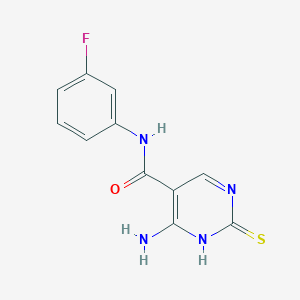
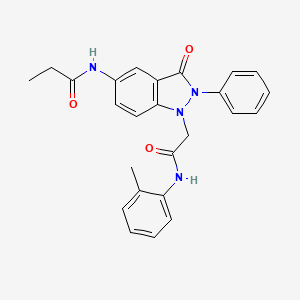

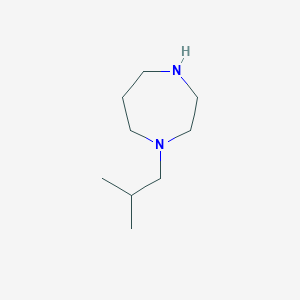
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)